4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine
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Overview
Description
4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine is a complex organic compound that features a piperidine ring, an imidazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpyrrolidine
- 4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylmorpholine
- 4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylazepane
Uniqueness
What sets 4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-16(2)13-21-14-19(20-15-21)25(23,24)22-10-8-18(9-11-22)12-17-6-4-3-5-7-17/h3-7,14-16,18H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZITYMBLNHICHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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